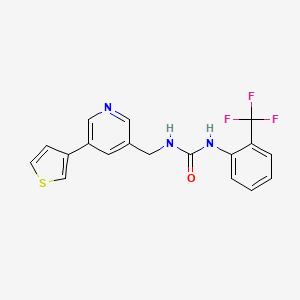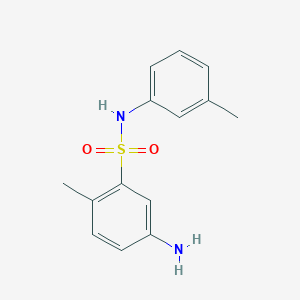
5-amino-2-methyl-N-(3-methylphenyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-2-methyl-N-(3-methylphenyl)benzene-1-sulfonamide is a derivative of benzenesulfonamide . Benzenesulfonamide derivatives are effective in the treatment of proliferative diseases such as cancer . They are also used in the synthesis of dyes, photochemicals, and disinfectants .
Molecular Structure Analysis
The molecular structure of 5-amino-2-methyl-N-(3-methylphenyl)benzene-1-sulfonamide can be viewed using Java or Javascript . More detailed information might be available in the NIST Chemistry WebBook .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has focused on synthesizing new chemical entities derived from sulfonamide compounds and characterizing their structures through various analytical techniques. For instance, a study described the synthesis of a Schiff base compound through condensation reactions involving sulfonamide derivatives. The structure was elucidated using NMR, UV-VIS, IR spectroscopy, and X-ray diffraction analysis, revealing interactions like hydrogen bonding and π–π stacking, which influence the molecule's conformation and stability (Subashini et al., 2009).
Antimicrobial Activity
Several studies have synthesized new heterocyclic compounds based on the sulfonamide framework to evaluate their antimicrobial efficacy. For example, derivatives of 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole were synthesized and tested against various bacterial and fungal strains. The modifications introduced in the sulfonamide structure aimed to enhance antimicrobial properties, indicating a promising approach for developing new antibacterial and antifungal agents (El‐Emary et al., 2002).
Anticancer Activity
Research into sulfonamide derivatives has also extended into the exploration of their anticancer potential. Novel compounds have been synthesized and assessed for cytotoxic activity against various cancer cell lines. The structural characteristics of these sulfonamide derivatives, such as the presence of aromatic rings and substituents, play a crucial role in their bioactivity, offering a basis for the development of targeted cancer therapies (Ravichandiran et al., 2019).
Enzyme Inhibition
Sulfonamide compounds have been investigated for their ability to inhibit various enzymes, demonstrating significant potential in therapeutic applications. Specifically, aromatic sulfonamide inhibitors targeting carbonic anhydrase isoenzymes have been studied for their selectivity and inhibitory efficacy. These findings underscore the versatility of sulfonamide derivatives in modulating enzyme activity, with implications for treating conditions associated with aberrant enzyme function (Supuran et al., 2013).
Mécanisme D'action
Target of Action
The primary targets of 5-amino-2-methyl-N-(3-methylphenyl)benzene-1-sulfonamide are VEGFR and PDGFR . These receptors play a crucial role in angiogenesis, the formation of new blood vessels, which is a critical process in the growth and spread of cancer cells .
Mode of Action
5-amino-2-methyl-N-(3-methylphenyl)benzene-1-sulfonamide interacts with its targets, VEGFR and PDGFR, by inhibiting their activity . This inhibition prevents the signaling pathways that promote angiogenesis, thereby limiting the supply of oxygen and nutrients to the cancer cells .
Biochemical Pathways
The compound affects the VEGF and PDGF pathways, which are key players in angiogenesis . By inhibiting these pathways, 5-amino-2-methyl-N-(3-methylphenyl)benzene-1-sulfonamide disrupts the downstream effects that lead to the growth and proliferation of cancer cells .
Result of Action
The molecular and cellular effects of 5-amino-2-methyl-N-(3-methylphenyl)benzene-1-sulfonamide’s action result in the inhibition of angiogenesis . This leads to a decrease in the growth and spread of cancer cells by limiting their access to oxygen and nutrients .
Safety and Hazards
Propriétés
IUPAC Name |
5-amino-2-methyl-N-(3-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10-4-3-5-13(8-10)16-19(17,18)14-9-12(15)7-6-11(14)2/h3-9,16H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEAOOVSZCAXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-2-methyl-N-(3-methylphenyl)benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[(2,5-Dibromopyridine-3-carbonyl)amino]propanoic acid](/img/structure/B2694227.png)
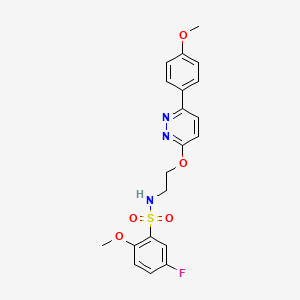
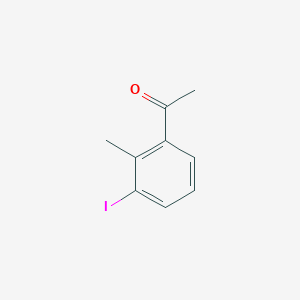
![4-bromo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2694230.png)
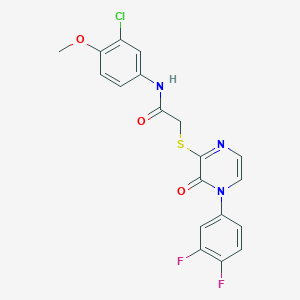
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloro-5-nitrobenzamide](/img/structure/B2694234.png)
![5-[[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2694235.png)
![2-(3-((4-Fluorophenyl)thio)propanamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2694240.png)
![1-(4-Bromophenyl)-3-{methyl[(4-methylbenzoyl)oxy]amino}-2-propen-1-one](/img/structure/B2694241.png)
![2,2-dimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide](/img/structure/B2694242.png)
![Ethyl N-[(3R,4S)-4-chlorooxolan-3-yl]-N-methylcarbamate](/img/structure/B2694244.png)
![3-(3-methylphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2694245.png)
![7-methyl-5-oxo-1-thioxo-N-(3-(trifluoromethyl)phenyl)-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2694246.png)
